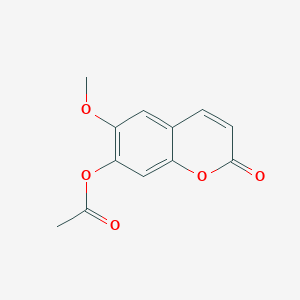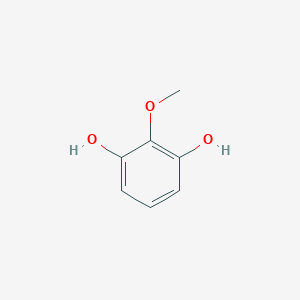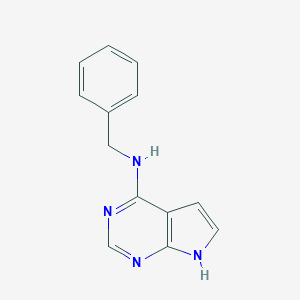
东莨菪碱乙酸酯
概述
描述
Its chemical formula is C₇H₉N₅O, and its molecular weight is 179.18 g/mol . This compound is structurally related to guanine, one of the four DNA bases.
科学研究应用
9-乙基鸟嘌呤在科学研究中起着至关重要的作用:
化学: 它作为研究 DNA 损伤和修复机制的模型化合物。
生物学: 研究人员研究其对 DNA 复制保真度和诱变的影响。
医学: 了解其影响有助于癌症研究和药物开发。
工业: 虽然没有直接使用,但其衍生物有助于制药和农用化学品。
作用机制
9-乙基鸟嘌呤的作用机制包括:
DNA 掺入: 在 DNA 复制过程中,它可以掺入到正在生长的 DNA 链中,导致突变。
碱基配对: 它可以与胞嘧啶配对,导致复制过程中的错配。
未来方向
生化分析
Biochemical Properties
Scopoletin acetate interacts with various enzymes, proteins, and other biomolecules. It is indicated to have antimicrobial, anticancer, anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties . It is also an inhibitor of various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase .
Cellular Effects
Scopoletin acetate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it inhibits in vitro tube formation, proliferation, and migration in human umbilical vein endothelial cells .
Molecular Mechanism
Scopoletin acetate exerts its effects at the molecular level through various mechanisms. It obstructs VEGFR2 autophosphorylation and inhibits ERK1/2, p38 MAPK, and Akt activation . It also triggers apoptosis, cell cycle arrest, and inhibition of cell invasion and PI3K/AKT signalling pathway .
Temporal Effects in Laboratory Settings
The effects of scopoletin acetate change over time in laboratory settings. Pharmacokinetic studies have demonstrated the low bioavailability, rapid absorption, and extensive metabolism of scopoletin . These properties may be associated with its poor solubility in aqueous media .
Dosage Effects in Animal Models
The effects of scopoletin acetate vary with different dosages in animal models. For example, scopoletin at 100 and 200 mg/kg BW significantly inhibited vascularization in matrigel plugs implanted in nude mice .
Metabolic Pathways
Scopoletin acetate is involved in various metabolic pathways. The two main pathways of scopoletin biosynthesis are the shikimate acid pathway, cinnamic acid pathway, and phenylalanine metabolic pathway . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
准备方法
合成路线: 9-乙基鸟嘌呤可以通过多种路线合成。一种常见的方法是使用乙基化试剂对鸟嘌呤进行烷基化。反应如下所示:
鸟嘌呤+乙基化试剂→9-乙基鸟嘌呤
反应条件: 反应通常在碱性条件下进行,使用强碱如氢氧化钠 (NaOH)。乙基化试剂可以是溴乙烷或碘乙烷。 反应在二甲基亚砜 (DMSO) 等溶剂中进行 .
工业生产: 虽然 9-乙基鸟嘌呤没有大规模工业化生产,但它是合成其他化合物的关键中间体。
化学反应分析
9-乙基鸟嘌呤会发生多种化学反应:
氧化: 它可以被氧化形成 9-乙基鸟嘌呤-8-氧化物,这是一种诱变化合物。
还原: 亚胺基团的还原会导致形成 9-乙基鸟嘌呤-8-胺。
取代: 氨基可以被各种官能团取代。
氧化: 过氧化氢 (H₂O₂) 或过酸等氧化剂。
还原: 硼氢化钠 (NaBH₄) 等还原剂。
取代: 各种烷基化试剂或亲核试剂。
主要产物: 主要产物取决于所使用的具体反应条件和试剂。
相似化合物的比较
9-乙基鸟嘌呤因其乙基取代而具有独特性。类似的化合物包括鸟嘌呤、腺嘌呤和其他嘌呤衍生物。
属性
IUPAC Name |
(6-methoxy-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-7(13)16-11-6-9-8(5-10(11)15-2)3-4-12(14)17-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCLWDHZALFLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254533 | |
| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Acetoxy-6-methoxycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56795-51-8 | |
| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56795-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Acetoxy-6-methoxycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177 °C | |
| Record name | 7-Acetoxy-6-methoxycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does scopoletin acetate interact with its target and what are the downstream effects?
A1: While the provided research focuses on scoparone (6, 7 dimethylesculetin), scopoletin acetate is mentioned as a structurally similar compound. The study demonstrates that scopoletin acetate interacts with the human CAR receptor primarily through hydrogen bonding []. This interaction potentially leads to CAR activation, similar to scoparone. CAR activation is known to accelerate bilirubin and cholesterol clearance in the liver [], suggesting a potential role for scopoletin acetate in preventing gallstone formation.
Q2: What is the structural characterization of scopoletin acetate and are there any computational studies on this compound?
A2: Although the research primarily focuses on scoparone, it indicates the use of computational methods like molecular docking and simulation to understand its interaction with CAR []. While specific spectroscopic data for scopoletin acetate isn't provided, its molecular formula is C12H10O5 and its molecular weight is 234.21 g/mol. These details are based on its chemical name, 6-Methoxy-2-oxo-2H-chromen-7-yl acetate. Further research is needed to elucidate detailed spectroscopic characteristics and conduct specific computational studies on scopoletin acetate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium](/img/structure/B15799.png)


![N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B15804.png)
![(2S)-1-[(Diphenylmethylidene)amino]-2-(hydroxymethyl)-1-methylpyrrolidin-1-ium iodide](/img/structure/B15805.png)


![Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15811.png)
![Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B15812.png)
![Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B15813.png)
